molecular formula C22H17N3O6 B2406406 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618874-19-4

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2406406
CAS No.: 618874-19-4
M. Wt: 419.393
InChI Key: ZKDXKHYBTWDZHO-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17N3O6 and its molecular weight is 419.393. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-12-6-8-14(9-7-12)20(26)18-19(15-4-3-5-16(11-15)25(29)30)24(22(28)21(18)27)17-10-13(2)31-23-17/h3-11,19,26H,1-2H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIVMZZFKJDOO-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by a complex structure that includes a pyrrolone core and various substituents. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C22H20N2O5C_{22}H_{20}N_{2}O_{5}, and its IUPAC name is (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione. The structural representation is as follows:

Structure C22H20N2O5\text{Structure }C_{22}H_{20}N_{2}O_{5}

Case Studies

  • Anticancer Properties : A study on similar pyrrolone compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, DMU-214, a methoxystilbene derivative, exhibited potent anti-metastatic activity in ovarian cancer cell lines by inducing apoptosis and inhibiting cell migration . This suggests that our compound may exhibit similar properties due to structural analogies.
  • Kinase Inhibition : Research has indicated that pyrrolone derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting pathways regulated by these kinases .
  • Anti-inflammatory Mechanisms : Pyrrolones have also been studied for their anti-inflammatory effects, with some derivatives reducing pro-inflammatory cytokine levels in vitro. This activity could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerDMU-214Induced apoptosis in ovarian cancer cells
Kinase InhibitionVarious PyrrolonesInhibition of cancer cell proliferation
Anti-inflammatoryPyrrolone DerivativesReduced pro-inflammatory cytokines

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